(4-Amino-3,5-difluorophenyl)boronic acid
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Overview
Description
(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BF2NO2. This compound is characterized by the presence of an amino group at the 4-position and two fluorine atoms at the 3- and 5-positions on the phenyl ring, along with a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:
Starting Material: The process begins with 4-bromo-2-fluoroaniline.
Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.
Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.
Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.
Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Homo-Coupling Reactions: It can also undergo homo-coupling to form biaryl compounds without the need for a halide partner.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).
Bases: Commonly used bases include potassium carbonate or sodium hydroxide.
Solvents: Typical solvents include ethanol, water, or a mixture of both.
Major Products:
Biaryl Compounds: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Fluorinated Biaryl Derivatives: These are formed when reacting with specific aryl or heteroaryl halides.
Scientific Research Applications
(4-Amino-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,6-Difluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison:
- Uniqueness: The presence of both amino and boronic acid groups in (4-Amino-3,5-difluorophenyl)boronic acid makes it particularly versatile for various synthetic applications. The amino group can participate in additional reactions, providing further functionalization opportunities.
- Reactivity: Compared to other difluorophenylboronic acids, the amino group in this compound can influence the electronic properties of the compound, potentially altering its reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C6H6BF2NO2 |
---|---|
Molecular Weight |
172.93 g/mol |
IUPAC Name |
(4-amino-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
InChI Key |
NJFTYBFZAGEIHR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)N)F)(O)O |
Origin of Product |
United States |
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